molecular formula C6H9N3O3S B13479441 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid

Cat. No.: B13479441
M. Wt: 203.22 g/mol
InChI Key: IZLCVUQGSAOQKB-UHFFFAOYSA-N
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Description

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid typically involves the reaction of 4-methyl-5-sulfanyl-4H-1,2,4-triazole with methoxyacetic acid under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with target proteins, while the triazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid can be compared with other triazole derivatives such as:

Properties

Molecular Formula

C6H9N3O3S

Molecular Weight

203.22 g/mol

IUPAC Name

2-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methoxy]acetic acid

InChI

InChI=1S/C6H9N3O3S/c1-9-4(7-8-6(9)13)2-12-3-5(10)11/h2-3H2,1H3,(H,8,13)(H,10,11)

InChI Key

IZLCVUQGSAOQKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)COCC(=O)O

Origin of Product

United States

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